Cas no 90296-07-4 (2-(2,3-dimethoxyphenoxy)acetic acid)

2-(2,3-Dimethoxyphenoxy)acetic acid is a synthetic organic compound featuring a phenoxyacetic acid backbone substituted with methoxy groups at the 2- and 3-positions. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its dimethoxy substituents enhance electron density, influencing its binding affinity and solubility properties. The compound is particularly useful in the development of bioactive molecules, including potential herbicides and pharmaceuticals, due to its ability to modulate biological activity. High purity grades are available for research and industrial applications, ensuring consistent performance in synthetic routes. Its stability under standard conditions further supports its utility in multi-step organic transformations.
2-(2,3-dimethoxyphenoxy)acetic acid structure
90296-07-4 structure
Product Name:2-(2,3-dimethoxyphenoxy)acetic acid
CAS No:90296-07-4
MF:C10H12O5
MW:212.199283599854
CID:994701
PubChem ID:318257
Update Time:2025-06-09

2-(2,3-dimethoxyphenoxy)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(2,3-dimethoxyphenoxy)acetic acid
    •  
    • 90296-07-4
    • (2,3-Dimethoxyphenoxy)acetic acid
    • EN300-1851596
    • 2,3-dimethoxy phenoxyacetic acid
    • DTXSID80312390
    • CHEMBL413353
    • NSC-254116
    • NSC254116
    • Inchi: 1S/C10H12O5/c1-13-7-4-3-5-8(10(7)14-2)15-6-9(11)12/h3-5H,6H2,1-2H3,(H,11,12)
    • InChI Key: CNMADBMUSVKBQT-UHFFFAOYSA-N
    • SMILES: O(CC(=O)O)C1C=CC=C(C=1OC)OC

Computed Properties

  • Exact Mass: 212.06847348g/mol
  • Monoisotopic Mass: 212.06847348g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 206
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 65Ų

2-(2,3-dimethoxyphenoxy)acetic acid Pricemore >>

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Additional information on 2-(2,3-dimethoxyphenoxy)acetic acid

Introduction to 2-(2,3-dimethoxyphenoxy)acetic acid (CAS No. 90296-07-4)

2-(2,3-dimethoxyphenoxy)acetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 90296-07-4, is a significant compound in the realm of pharmaceutical chemistry and biochemistry. This compound belongs to the class of phenoxyl acetic acids, characterized by a phenolic oxygen atom linked to an acetic acid moiety. The presence of two methoxy groups at the 2 and 3 positions of the phenyl ring introduces unique electronic and steric properties, making it a versatile scaffold for drug discovery and molecular design.

The structural motif of 2-(2,3-dimethoxyphenoxy)acetic acid has garnered attention due to its potential biological activities. The dimethoxy substitution pattern enhances lipophilicity while maintaining sufficient polarity, allowing for favorable interactions with biological targets. This balance is crucial in medicinal chemistry, where the pharmacokinetic profile often dictates a drug's efficacy and safety.

Recent advancements in computational chemistry and molecular modeling have enabled a deeper understanding of how 2-(2,3-dimethoxyphenoxy)acetic acid interacts with biological systems. Studies suggest that this compound may exhibit inhibitory effects on certain enzymes and receptors, making it a promising candidate for therapeutic applications. For instance, its structural similarity to known bioactive molecules has prompted investigations into its potential as an intermediate in synthesizing novel pharmacophores.

In the context of drug development, 2-(2,3-dimethoxyphenoxy)acetic acid has been explored as a precursor in the synthesis of more complex derivatives. Researchers have leveraged its reactive sites—primarily the carboxylic acid group and the phenoxy moiety—to introduce additional functional groups or linkages. This flexibility has led to the creation of novel compounds with enhanced binding affinity and selectivity towards specific biological targets.

The pharmaceutical industry has shown particular interest in 2-(2,3-dimethoxyphenoxy)acetic acid due to its potential role in modulating inflammatory pathways. Emerging research indicates that phenoxyl acetic acids may interfere with key signaling cascades involved in inflammation, offering a promising approach for developing anti-inflammatory agents. Preclinical studies have begun to elucidate the mechanisms by which this compound exerts its effects, providing valuable insights into its therapeutic potential.

Furthermore, the agrochemical sector has also explored 2-(2,3-dimethoxyphenoxy)acetic acid as a precursor for developing plant growth regulators and herbicides. Its structural features contribute to interactions with plant enzymes and receptors, influencing various physiological processes. Such applications highlight the compound's versatility beyond traditional pharmaceutical uses.

The synthesis of 2-(2,3-dimethoxyphenoxy)acetic acid typically involves multi-step organic reactions, often starting from readily available aromatic precursors. Advances in synthetic methodologies have improved yield and purity, making large-scale production more feasible. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the phenoxy side chain efficiently.

Quality control and analytical methods are critical when working with 2-(2,3-dimethoxyphenoxy)acetic acid. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are commonly employed to confirm purity and structural integrity. These analytical techniques ensure that the compound meets stringent standards for pharmaceutical applications.

The environmental impact of producing and utilizing 2-(2,3-dimethoxyphenoxy)acetic acid is another area of growing interest. Sustainable synthetic routes are being developed to minimize waste and reduce energy consumption. Additionally, researchers are investigating biodegradability to assess potential ecological risks associated with its use in various applications.

Future research directions for 2-(2,3-dimethoxyphenoxy)acetic acid include exploring its role in neurodegenerative diseases. Preliminary studies suggest that phenoxyl acetic acids may interact with neurotransmitter systems, offering potential benefits in conditions such as Alzheimer's disease or Parkinson's disease. These findings underscore the compound's broad therapeutic relevance.

In conclusion, 2-( 2 , 3 - dimethoxyphenoxy)acetic acid (CAS No . 90 296 - 0 7 - 4 ) is a multifunctional compound with significant implications in pharmaceuticals , agrochemicals , and environmental science . Its unique structure , coupled with emerging research on its biological activities , positions it as a valuable asset in drug discovery and industrial applications . Continued exploration into its synthetic pathways , mechanisms of action , and ecological impact will further enhance our understanding of this remarkable molecule . p >

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